molecular formula C16H23NO3S2 B2980217 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797017-92-5

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2980217
CAS No.: 1797017-92-5
M. Wt: 341.48
InChI Key: YGBKBRMZMDPQAT-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a unique molecular architecture combining an azetidine ring with both isobutylsulfonyl and phenylthio functional groups. This structure is characteristic of compounds designed to modulate biological targets, particularly in the development of enzyme inhibitors. The azetidine ring is a valued scaffold in drug discovery for its conformational restrictions, while the sulfonyl and thioether groups are frequently employed to fine-tune properties like potency, selectivity, and metabolic stability . While the specific biological profile of this compound is under investigation, its structural elements suggest potential research applications. Compounds with sulfonyl groups attached to nitrogen-containing heterocycles have been explored as inhibitors of kinases, such as Janus kinases (JAK), which are implicated in immune-mediated inflammatory diseases . Furthermore, the presence of a sulfur-containing phenylthio moiety is a functional group of interest in the development of compounds that target ion channels and other therapeutic proteins . Researchers may utilize this reagent as a key intermediate or precursor in synthesizing novel compound libraries for high-throughput screening against a range of disease targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S2/c1-13(2)12-22(19,20)15-10-17(11-15)16(18)8-9-21-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBKBRMZMDPQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through nucleophilic substitution reactions, often using thiophenol and a suitable leaving group on the propanone backbone.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its target and the nature of its interactions.

Comparison with Similar Compounds

1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)

  • Structural Differences :
    • MPP replaces the azetidine ring with a 4-methylsulfonylphenyl group and includes a p-tolyl substituent on the propan-1-one backbone .
    • The absence of the azetidine ring reduces conformational rigidity compared to the target compound.
  • Synthesis :
    • Synthesized via thiol addition to chalcone in chloroform, achieving a 91% yield .
  • Biological Activity :
    • Demonstrated attenuation of inflammatory responses in breast and ovarian cancer cells .
  • Key Distinction : The p-tolyl group in MPP may enhance hydrophobic interactions in biological systems, whereas the azetidine in the target compound could improve metabolic stability.

3-(4-(2-Morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a) and 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h)

  • Structural Differences: Both compounds feature a morpholinoethoxy side chain, mimicking the tertiary amine structure of Tamoxifen, which is absent in the target compound . The methoxy group in 4h introduces additional electron-donating effects .
  • Biological Activity: Exhibited high cytotoxicity against MCF-7 breast cancer cells (surpassing Tamoxifen) with minimal effects on normal cells .
  • Key Distinction: The morpholinoethoxy group likely enhances target selectivity and cellular uptake, whereas the isobutylsulfonyl-azetidine in the target compound may prioritize different pharmacokinetic properties.

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

  • Structural Differences :
    • Substitutes the isobutylsulfonyl group with a 4-methoxyphenylsulfonyl moiety and replaces phenylthio with 3-methylthiophen-2-yl .
    • Molecular weight: 379.5 g/mol (vs. 341.5 g/mol for the target compound).
  • The thiophene ring may improve lipophilicity and membrane permeability .

1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

  • Structural Differences: Features a 4-fluorophenoxy methyl group on the azetidine and a diphenylpropan-1-one backbone .
  • The diphenyl group increases steric bulk, which may reduce solubility compared to the target compound .

Comparative Analysis of Physicochemical Properties

Property Target Compound MPP 4a/4h 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Molecular Weight 341.5 g/mol ~380 g/mol (estimated) ~450 g/mol (estimated) 379.5 g/mol
Key Functional Groups Isobutylsulfonyl, phenylthio Methylsulfonyl, p-tolyl Morpholinoethoxy 4-Methoxyphenylsulfonyl, thiophene
Bioactivity Not reported Anti-inflammatory Cytotoxic (MCF-7) Not reported
Synthetic Yield Not reported 91% Not reported Not reported

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a unique structure that includes an azetidine ring and sulfonyl groups. Its molecular framework suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound consists of:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that enhances structural diversity.
  • Sulfonyl Groups : Contributing to its electrophilic nature and potential reactivity.

The molecular formula is C13H19N2O2S2C_{13}H_{19N_{2}O_{2}S_{2}}, indicating the presence of nitrogen, sulfur, and oxygen, which are crucial for its biological interactions.

Biological Activities

Research into the biological activities of similar compounds suggests that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with sulfonamide groups often display significant antimicrobial properties due to their ability to inhibit bacterial growth.
  • Anti-inflammatory Effects : The azetidine structure has been linked to anti-inflammatory activity in related compounds.
  • Enzyme Inhibition : The electrophilic carbonyl group may interact with enzymes, potentially leading to inhibition or modulation of biochemical pathways.

The proposed mechanism of action involves:

  • Electrophilic Interactions : The carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems.
  • Sulfonamide Moiety : This group can mimic p-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria, which is a common mechanism for sulfa drugs.

Research Findings and Case Studies

Recent studies have utilized predictive models like PASS (Prediction of Activity Spectra for Substances) to estimate the biological activity spectrum of similar compounds. These models suggest that derivatives with azetidine and sulfonamide functionalities can target multiple biological pathways, including:

Activity Type Potential Effects
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of sulfonamide derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated significant inhibition zones, suggesting potent antimicrobial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the isobutylsulfonyl and phenylthio groups via nucleophilic substitution reactions.

Various derivatives have been synthesized to enhance specific biological activities, demonstrating the versatility of this compound class.

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